Monoethanolamine-iodine

Catalog No.
S13199998
CAS No.
40651-31-8
M.F
C2H7I2NO
M. Wt
314.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoethanolamine-iodine

CAS Number

40651-31-8

Product Name

Monoethanolamine-iodine

IUPAC Name

2-aminoethanol;molecular iodine

Molecular Formula

C2H7I2NO

Molecular Weight

314.89 g/mol

InChI

InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2;

InChI Key

NDTVLXYZDRGELY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.II

Monoethanolamine-iodine is a chemical compound formed by the reaction of monoethanolamine and iodine. This compound is characterized by its molecular formula C2H7I2NO\text{C}_2\text{H}_7\text{I}_2\text{N}\text{O} and is notable for its potential applications in various fields, including chemistry and medicine. Monoethanolamine itself is an alkanolamine commonly used in gas treatment processes, particularly for carbon dioxide capture. The incorporation of iodine into this structure enhances its reactivity and introduces unique properties that can be exploited in different chemical processes and biological applications.

, primarily involving oxidation and nucleophilic substitution. Notably:

  • Oxidation Reactions: Monoethanolamine can be oxidized to form various nitrogen-containing compounds, depending on the reaction conditions. The presence of iodine can facilitate these reactions, potentially leading to the formation of iodinated derivatives or other products .
  • Nucleophilic Substitution: The amine group in monoethanolamine can act as a nucleophile, allowing it to react with electrophilic species, including halogens like iodine, to form stable adducts .

The biological activity of monoethanolamine-iodine has been explored in various contexts. Monoethanolamine itself exhibits properties that can affect biological systems, particularly in its role as a solvent in carbon dioxide capture technologies. The introduction of iodine may enhance antimicrobial properties or influence cellular interactions due to iodine's known antiseptic characteristics. Research indicates that compounds containing iodine can exhibit cytotoxic effects on certain cell types, making them of interest in medical applications such as antiseptics or potential therapeutic agents

The synthesis of monoethanolamine-iodine typically involves a straightforward reaction between monoethanolamine and iodine. Common methods include:

  • Direct Reaction: Mixing monoethanolamine with iodine in an appropriate solvent under controlled conditions allows for the formation of monoethanolamine-iodine.
  • Iodination of Monoethanolamine: This method may involve the use of iodine monochloride or other iodinating agents to selectively introduce iodine onto the monoethanolamine molecule .

Monoethanolamine-iodine finds applications across various domains:

  • Gas Treatment: Used in processes for capturing carbon dioxide from industrial emissions.
  • Antimicrobial Agents: Explored for potential use in disinfectants due to the presence of iodine.
  • Chemical Synthesis: Acts as a reagent or intermediate in the synthesis of other chemical compounds .

Studies on the interactions of monoethanolamine-iodine with other substances reveal insights into its reactivity and stability. For instance:

  • Oxidative Stability: Research indicates that the addition of stabilizers such as potassium iodide can reduce oxidative degradation during gas treatment processes involving monoethanolamine .
  • Atmospheric Reactions: Investigations into its atmospheric chemistry show how monoethanolamine reacts with hydroxyl radicals, impacting its environmental behavior and degradation pathways

    Monoethanolamine-iodine shares similarities with several other compounds, particularly those containing amine groups or halogens. Here are some comparable compounds:

    Compound NameKey FeaturesUnique Aspects
    Diethylamine-IodineSimilar amine structure; used in organic synthesisHigher volatility than monoethanolamine
    Triethylamine-IodineTertiary amine; broader application in synthesisLess soluble than monoethanolamine
    IodopropaneIodinated alkane; used as a solventNon-amino structure
    EthanolamineSimple amine; less reactive than monoethanolamineLacks iodine functionality

    Monoethanolamine-iodine is unique due to its specific combination of an alkanolamine structure with iodine, which enhances its reactivity and potential applications in both chemical and biological contexts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

314.86171 g/mol

Monoisotopic Mass

314.86171 g/mol

Heavy Atom Count

6

UNII

QZ210ZK28L

Use Classification

Cosmetics -> Antimicrobial

Dates

Last modified: 08-10-2024

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